molecular formula C17H14FN3O2S B2450442 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1105196-63-1

1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2450442
CAS No.: 1105196-63-1
M. Wt: 343.38
InChI Key: ZWUNEQABFUBWQF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, substituted with a 4-fluorobenzyl group and a 3-(2-thienyl)-1,2,4-oxadiazol-5-yl moiety

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-3-11(4-6-13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-2-1-7-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUNEQABFUBWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolidin-2-one core.

    Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through the reaction of a thioamide with nitrous acid, followed by cyclization.

    Attachment of the 2-Thienyl Group: This step might involve a coupling reaction, such as Suzuki or Stille coupling, to introduce the thienyl group onto the oxadiazole ring.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : It can halt the cell cycle in specific phases, preventing cancer cell division and growth.

Case Studies

Cell Line IC50 (µM) Mechanism
MCF-75.5Induction of apoptosis
HeLa4.0Cell cycle arrest
A5496.2Inhibition of kinase activity

In vivo studies have also demonstrated that treatment with this compound significantly reduces tumor growth in animal models compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one against various bacterial strains.

Efficacy Against Bacteria

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for infections.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
  • 1-(4-Methylbenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
  • 1-(4-Bromobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Uniqueness

1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.

Biological Activity

1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H13FN2O2S\text{C}_{14}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains. For instance, pyrrole derivatives have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. A specific derivative was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The results indicated that these compounds could serve as potential anti-inflammatory agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of oxadiazole derivatives in models of epilepsy. For example, a related compound demonstrated efficacy in reducing seizure activity in pentylenetetrazole-induced zebrafish models by modulating neurotransmitter levels and oxidative stress . This suggests that the target compound may also possess similar neuroprotective effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole ring is known to participate in enzyme inhibition mechanisms, particularly against COX enzymes involved in inflammatory responses.
  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter levels, which can lead to neuroprotective outcomes.
  • Antimicrobial Mechanisms : The presence of fluorine and thiophene groups enhances lipophilicity, potentially increasing membrane permeability and leading to effective bacterial cell disruption.

Case Studies

StudyCompound TestedBiological ActivityModel UsedResults
GM-90432Anti-seizureZebrafishReduced seizure frequency; modulated neurotransmitter levels
3-Amino DerivativeAnti-inflammatoryIn vitroSignificant COX inhibition observed
Pyrrole DerivativesAntimicrobialBacterial strainsMIC values between 3.12 - 12.5 µg/mL

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